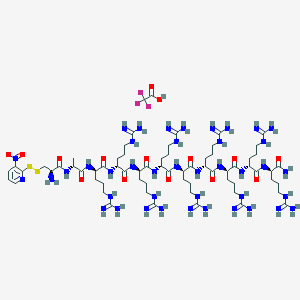
(D-His2)-LHRH Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(D-His2)-LHRH Trifluoroacetate is a synthetic peptide analog of luteinizing hormone-releasing hormone (LHRH). It is a potent gonadotropin-releasing hormone (GnRH) agonist that has been extensively studied for its potential applications in scientific research. This peptide has been shown to have a variety of physiological effects, including regulating the secretion of gonadotropins, which play a crucial role in reproductive function.
Scientific Research Applications
(D-His2)-(D-His2)-LHRH Trifluoroacetate Trifluoroacetate has been extensively studied for its potential applications in scientific research. One of the main applications of this peptide is in the study of reproductive function. It has been shown to regulate the secretion of gonadotropins, which play a crucial role in reproductive function. It has also been used to study the effects of GnRH agonists on the hypothalamic-pituitary-gonadal axis.
Mechanism of Action
The mechanism of action of (D-His2)-(D-His2)-LHRH Trifluoroacetate Trifluoroacetate involves binding to GnRH receptors in the hypothalamus. This binding leads to the activation of the hypothalamic-pituitary-gonadal axis, which results in the secretion of gonadotropins. These gonadotropins then stimulate the production of sex hormones, such as testosterone and estrogen.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (D-His2)-(D-His2)-LHRH Trifluoroacetate Trifluoroacetate are primarily related to its role in regulating the secretion of gonadotropins. It has been shown to increase the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which play a crucial role in reproductive function. It has also been shown to regulate the production of sex hormones, such as testosterone and estrogen.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (D-His2)-(D-His2)-LHRH Trifluoroacetate Trifluoroacetate in lab experiments is its potency. It is a highly potent GnRH agonist that can be used in very small concentrations. This makes it an ideal tool for studying the effects of GnRH agonists on the hypothalamic-pituitary-gonadal axis. However, one of the main limitations of using this peptide is its cost. It is a relatively expensive peptide, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on (D-His2)-(D-His2)-LHRH Trifluoroacetate Trifluoroacetate. One area of research is the development of new GnRH agonists with improved potency and selectivity. Another area of research is the study of the effects of GnRH agonists on different tissues and cell types. Finally, there is a need for more research on the long-term effects of GnRH agonists on reproductive function and overall health.
Conclusion:
In conclusion, (D-His2)-(D-His2)-LHRH Trifluoroacetate Trifluoroacetate is a synthetic peptide analog of (D-His2)-LHRH Trifluoroacetate that has been extensively studied for its potential applications in scientific research. It is a potent GnRH agonist that has been shown to regulate the secretion of gonadotropins and play a crucial role in reproductive function. While there are some limitations to its use in lab experiments, it remains an important tool for studying the effects of GnRH agonists on the hypothalamic-pituitary-gonadal axis. There are also several future directions for research on this peptide, including the development of new GnRH agonists and the study of the long-term effects of GnRH agonists on reproductive function and overall health.
Synthesis Methods
The synthesis of (D-His2)-(D-His2)-LHRH Trifluoroacetate Trifluoroacetate involves the solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The peptide chain is then cleaved from the solid support and purified using various chromatographic techniques. The final product is (D-His2)-(D-His2)-LHRH Trifluoroacetate Trifluoroacetate, which is a white powder with a molecular weight of 1182.3 g/mol.
properties
IUPAC Name |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-(1H-pyrrol-3-yl)propan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H76N16O13.C2HF3O2/c1-30(2)21-39(50(80)67-38(9-5-18-61-56(58)59)55(85)72-20-6-10-44(72)54(84)63-27-45(57)75)66-47(77)28-64-48(78)40(22-31-11-13-34(74)14-12-31)68-53(83)43(29-73)71-52(82)42(24-33-26-62-36-8-4-3-7-35(33)36)70-51(81)41(23-32-17-19-60-25-32)69-49(79)37-15-16-46(76)65-37;3-2(4,5)1(6)7/h3-4,7-8,11-14,17,19,25-26,30,37-44,60,62,73-74H,5-6,9-10,15-16,18,20-24,27-29H2,1-2H3,(H2,57,75)(H,63,84)(H,64,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,79)(H,70,81)(H,71,82)(H4,58,59,61);(H,6,7)/t37-,38-,39-,40-,41+,42-,43-,44-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWPCFPAUDLOOF-KQULBQFQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CNC=C5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CNC=C5)NC(=O)[C@@H]6CCC(=O)N6.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H77F3N16O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1295.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(D-His2)-LHRH Trifluoroacetate | |
CAS RN |
53634-19-8 |
Source


|
| Record name | 53634-19-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Thiazolidinone, 5,5'-[[4,4,9,9-tetrakis(2-ethylhexyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene-2,7-diyl]bis(2,1,3-benzothiadiazole-7,4-diylmethylidyne)]bis[3-ethyl-2-thioxo-](/img/structure/B1496808.png)
![2-Tert-butyl-4-[[3-tert-butyl-5-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]-4-hydroxyphenyl]methyl]-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol](/img/structure/B1496809.png)





![L-Argininamide, N2-(2-aminobenzoyl)-L-lysyl-L-prolyl-L-leucylglycyl-L-leucyl-3-[(2,4-dinitrophenyl)amino]-L-alanyl-L-alanyl-(9CI)](/img/structure/B1496824.png)
palladium(II)](/img/structure/B1496829.png)
